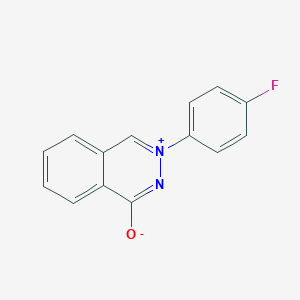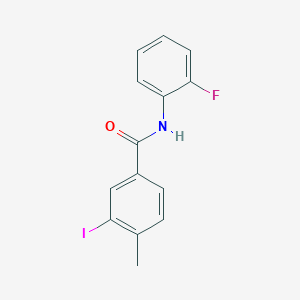
3-(4-Fluorofenil)ftalazina-3-io-1-olato
Descripción general
Descripción
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is a compound belonging to the class of phthalazine derivatives. Phthalazines are bicyclic N-heterocycles that have garnered significant attention due to their valuable biological and pharmacological activities . This compound, characterized by the presence of a fluorophenyl group, is of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is the poly ADP ribose polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate acts as a PARP inhibitor . It binds to PARP enzymes, preventing them from performing their role in the repair of single-strand DNA breaks. By inhibiting the action of PARP, this compound can cause the accumulation of single-strand DNA breaks that eventually lead to double-strand DNA breaks. If these breaks are left unrepaired, it can lead to cell death .
Biochemical Pathways
The inhibition of PARP leads to the accumulation of DNA damage, which in turn can lead to cell death, particularly in cells that are deficient in certain DNA repair pathways. This makes 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate particularly effective against cancer cells that have defects in the BRCA1 or BRCA2 genes, which are involved in the repair of double-strand DNA breaks .
Result of Action
The result of the action of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is the induction of cell death in cancer cells. By inhibiting PARP and preventing the repair of DNA damage, this compound can induce cell death in cancer cells, particularly those with defects in certain DNA repair pathways .
Análisis Bioquímico
Biochemical Properties
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in certain cell lines, thereby affecting cell viability and proliferation . Additionally, it has been observed to modulate the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
At the molecular level, 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . Additionally, its stability in various experimental conditions has been evaluated to ensure consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical outcomes without causing significant harm to the organism.
Metabolic Pathways
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic flux and metabolite levels . By modulating the activity of these enzymes, it can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and degradation of biomolecules.
Transport and Distribution
The transport and distribution of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate within cells and tissues are critical for its biochemical activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is essential for its function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)phthalazin-3-ium-1-olate typically involves the reaction of phthalazinone derivatives with fluorinated aromatic compounds. One common method includes the reaction of phthalazin-1-one with 4-fluorobenzoyl chloride in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazines .
Comparación Con Compuestos Similares
Similar Compounds
Azelastin: An antihistamine with a similar phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Uniqueness
3-(4-Fluorophenyl)phthalazin-3-ium-1-olate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)phthalazin-3-ium-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZGUNBSDWAMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](N=C2[O-])C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201170509 | |
| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320422-01-3 | |
| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320422-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phthalazinium, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201170509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)cyclohexyl]carbonyl}indoline](/img/structure/B501222.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B501225.png)
![2,2-dimethyl-N-[4-(phenylsulfamoyl)phenyl]propanamide](/img/structure/B501226.png)

![N-[4-(benzylsulfamoyl)phenyl]-4-methoxybenzamide](/img/structure/B501233.png)
![N-allyl-4-{[(benzoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B501236.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B501237.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501238.png)
![2-[benzoyl(methyl)amino]-N-benzylbenzamide](/img/structure/B501239.png)
![N-benzyl-2-[(2,2-dimethylpropanoyl)(methyl)amino]benzamide](/img/structure/B501240.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-tert-butylbenzamide](/img/structure/B501241.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B501242.png)
